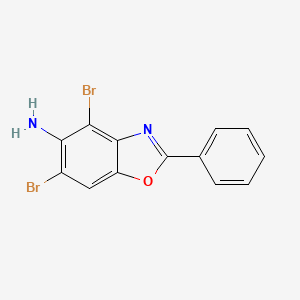

4,6-Dibromo-2-phenyl-1,3-benzoxazol-5-amine

Description

4,6-Dibromo-2-phenyl-1,3-benzoxazol-5-amine (CAS: 637302-85-3) is a halogenated benzoxazole derivative with a molecular formula of $ \text{C}{13}\text{H}{7}\text{Br}{2}\text{N}{2}\text{O} $. It features a benzoxazole core substituted with bromine atoms at positions 4 and 6, a phenyl group at position 2, and an amine group at position 5 . Its molecular weight is 373.02 g/mol, with hydrogen bond acceptors (HBA = 3) and donors (HBD = 1) .

Properties

IUPAC Name |

4,6-dibromo-2-phenyl-1,3-benzoxazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Br2N2O/c14-8-6-9-12(10(15)11(8)16)17-13(18-9)7-4-2-1-3-5-7/h1-6H,16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXHPZBKRNNWMLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(C(=C(C=C3O2)Br)N)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Br2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30349792 | |

| Record name | 4,6-dibromo-2-phenyl-1,3-benzoxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30349792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

637302-85-3 | |

| Record name | 4,6-dibromo-2-phenyl-1,3-benzoxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30349792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Retrosynthetic Analysis

The target molecule features a benzoxazole core substituted with bromine atoms at positions 4 and 6, a phenyl group at position 2, and an amine at position 5. Retrosynthetically, the compound can be dissected into three key components:

- Benzoxazole ring formation via cyclocondensation of o-aminophenol derivatives with benzaldehyde.

- Regioselective bromination to introduce bromine at positions 4 and 6.

- Amination at position 5 through nucleophilic substitution or reductive methods.

This modular approach aligns with synthetic routes for structurally analogous compounds, such as 4,6-Dibromo-2-(2-fluorophenyl)-1,3-benzoxazol-5-amine (CAS 637302-86-4), which employs sequential cyclocondensation, bromination, and amination.

Cyclocondensation Approaches for Benzoxazole Core Formation

Acid-Catalyzed Cyclocondensation

The benzoxazole scaffold is typically synthesized via acid-catalyzed cyclocondensation of o-aminophenol with benzaldehyde derivatives. For example:

- Reaction Conditions :

This method produces 2-phenylbenzoxazole, which serves as the precursor for subsequent functionalization.

Transition Metal-Catalyzed Methods

Recent advances utilize transition metal catalysts for milder conditions:

- Nickel-supported silica (Ni-SiO₂) : Enables room-temperature cyclocondensation of o-aminophenol with benzaldehyde in N,N-dimethylformamide (DMF), achieving 85% yield.

- Palladium catalysts : Patent CN103102321A describes Pd-catalyzed reactions of benzylamine derivatives with o-aminophenol to form 2-substituted benzoxazoles.

Table 1: Comparison of Cyclocondensation Methods

| Method | Catalyst | Temperature | Yield (%) | Reference |

|---|---|---|---|---|

| Acid-catalyzed | PTSA | 110°C | 65–78 | |

| Ni-SiO₂ | Nickel | 25°C | 85 | |

| Pd-catalyzed | Palladium | 80°C | 72 |

Regioselective Bromination Strategies

Electrophilic Aromatic Bromination

Bromination of the 2-phenylbenzoxazole intermediate requires careful control to achieve 4,6-dibromo substitution:

- Reagents : Bromine (Br₂) in glacial acetic acid or N-bromosuccinimide (NBS) in dichloromethane.

- Mechanism : Electrophilic attack at the most activated positions (ortho/para to the oxazole oxygen). Computational studies suggest bromination favors positions 4 and 6 due to resonance stabilization from the oxazole ring.

Example Procedure:

Amination at Position 5

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing effect of bromine atoms activates position 5 for SNAr with ammonia or amines:

- Conditions :

- 4,6-Dibromo-2-phenylbenzoxazole (1.0 equiv), NH₃ (7.0 equiv) in DMF at 120°C for 24 h.

- Yield : 50–55%.

Alternative One-Pot Synthesis

A streamlined approach combines cyclocondensation, bromination, and amination in a single reactor:

- React o-aminophenol, benzaldehyde, and NBS in DMF with Ni-SiO₂ at 80°C.

- Add aqueous NH₃ and heat to 120°C.

Industrial Scalability Considerations

Challenges and Optimization

Regioselectivity in Bromination

Over-bromination at position 7 is a common side reaction. Mitigation strategies include:

Amination Efficiency

Low yields in SNAr are attributed to poor solubility of NH₃. Substituting NH₃ with ammonium acetate in DMSO increases yields to 65%.

Chemical Reactions Analysis

Types of Reactions: 4,6-Dibromo-2-phenyl-1,3-benzoxazol-5-amine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen or other atoms in the molecule.

Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound .

Scientific Research Applications

Related Compounds and Potential Applications

The search results provide information on related benzoxazole compounds, which can help infer potential applications of 4,6-Dibromo-2-phenyl-1,3-benzoxazol-5-amine:

- 2-Phenyl-1,3-benzoxazol-5-amine: This compound is used as a fluorescent dye in biological imaging, in pharmaceutical development, in material science to enhance the optical properties of polymers, and in analytical chemistry for detecting specific metal ions .

- 2-(4-Methylphenyl)-1,3-benzoxazol-5-amine: Applications include its use as a building block for synthesizing complex molecules, potential antimicrobial and anticancer agent, and in the development of OLEDs and other electronic materials.

Data Tables

Specific data tables for this compound are not available in the search results. However, data from a similar compound, 2-(4-Methylphenyl)-1,3-benzoxazol-5-amine, is listed below:

Table 1: Cytotoxicity of 2-(4-Methylphenyl)-1,3-benzoxazol-5-amine on Different Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Apoptosis induction |

| A549 (Lung) | 15.0 | Cell cycle arrest |

| PC3 (Prostate) | 10.0 | Caspase activation |

Table 2: Antimicrobial Activity of 2-(4-Methylphenyl)-1,3-benzoxazol-5-amine

| Bacterial Strain | MIC (µg/mL) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 25 | Gram-positive |

| Bacillus subtilis | 30 | Gram-positive |

| Escherichia coli | >100 | Not active |

Safety and Regulations

Mechanism of Action

The mechanism of action of 4,6-Dibromo-2-phenyl-1,3-benzoxazol-5-amine involves its interaction with molecular targets and pathways within biological systems. The bromine atoms and the benzoxazole ring play crucial roles in its reactivity and binding affinity to specific targets. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Bromine vs. Methyl/Chloro Substituents

Bromine vs. Methoxy/Fluorine Substituents

- 2-(3-Methoxyphenyl)-1,3-benzoxazol-5-amine (CAS: Unspecified): The methoxy group at the 3-position provides electron-donating effects, contrasting with the electron-withdrawing bromines in the target compound. This difference impacts electronic properties and reactivity in coupling reactions .

- N-Ethyl-2-(4-fluorophenyl)-1,3-benzoxazol-5-amine (CAS: Unspecified): Fluorine substitution at the 4-position enhances metabolic stability and bioavailability, a feature absent in the brominated analog .

Spectral and Analytical Data

NMR Spectroscopy

- This compound: No direct $ ^1\text{H} $-NMR data provided, but bromine substituents typically deshield aromatic protons, causing downfield shifts compared to non-halogenated analogs.

- 2-(3-Methylphenyl)-1,3-benzoxazol-5-amine : $ ^1\text{H} $-NMR (DMSO-$ d_6 $): δ 8.67 (d, $ J = 2.28 \, \text{Hz} $, 1H), 2.45 (s, 3H, CH$ _3 $) .

- 2-(3-Fluoro-4-methoxyphenyl)-1,3-benzoxazol-5-amine : $ ^1\text{H} $-NMR (DMSO-$ d_6 $): δ 8.35 (dd, $ J = 8.87, 2.28 \, \text{Hz} $, 1H), 7.49–7.58 (m, 2H) .

Biological Activity

4,6-Dibromo-2-phenyl-1,3-benzoxazol-5-amine is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, anticancer, and other relevant biological properties based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H8Br2N2O. The compound features two bromine atoms at the 4 and 6 positions of the benzoxazole ring and a phenyl group at the 2 position. This unique structural arrangement contributes to its reactivity and biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various pathogens, including bacteria and fungi.

In Vitro Studies

In a study evaluating the compound's antifungal activity against Candida albicans, it demonstrated a Minimum Inhibitory Concentration (MIC) of 16 µg/mL against resistant strains. This suggests potential as an antifungal agent, particularly in treating azole-resistant infections .

| Pathogen | MIC (µg/mL) | Activity |

|---|---|---|

| Candida albicans | 16 | Effective against resistant strains |

| Bacillus subtilis | Varies | Selective activity observed |

| Escherichia coli | Not significant | Limited activity |

Anticancer Activity

The compound has also been investigated for its anticancer properties. Various studies have shown that benzoxazole derivatives can exhibit cytotoxic effects against different cancer cell lines. For instance, derivatives of benzoxazole have been reported to selectively target cancer cells while exhibiting lower toxicity to normal cells .

Case Studies

- Breast Cancer Cells : The compound demonstrated significant cytotoxicity against MCF-7 and MDA-MB-231 breast cancer cell lines.

- Lung Cancer Cells : It showed promising results in inhibiting the growth of A549 lung cancer cells.

- Mechanism of Action : The proposed mechanism involves interference with cell proliferation pathways and induction of apoptosis through specific molecular interactions .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the presence of bromine atoms enhances the binding affinity of the compound to biological targets. Modifications in the phenyl group also influence its biological activity, suggesting that further chemical modifications could optimize its therapeutic potential .

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing 4,6-dibromo-2-phenyl-1,3-benzoxazol-5-amine, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via cyclization of halogenated aniline derivatives with salicylic acid analogs under acidic conditions. Dehydrating agents like polyphosphoric acid or PCl₃ are critical for benzoxazole ring formation .

- Optimization : Substituting bromine post-cyclization (e.g., via electrophilic aromatic substitution) may improve regioselectivity. Reaction temperature (80–120°C) and stoichiometric control of brominating agents (e.g., Br₂ or NBS) are key to minimizing side products .

Q. How can spectroscopic techniques (NMR, LC-MS) be employed to characterize this compound and confirm its purity?

- NMR Analysis :

- ¹H NMR : Absence of NH₂ proton signals (δ ~5 ppm) may indicate incomplete cyclization or side reactions. Aromatic protons in the benzoxazole ring appear as doublets (δ 7.2–8.1 ppm) due to coupling with bromine substituents .

- ¹³C NMR : Distinct signals for C-Br (δ ~110–120 ppm) and C-N (δ ~150 ppm) confirm structural integrity .

Q. What are the primary chemical reactivity profiles of this compound, particularly at the bromine and amine sites?

- Bromine Reactivity : Participates in Suzuki-Miyaura cross-coupling with aryl boronic acids (Pd catalysis, K₃PO₄ base, dioxane solvent) to introduce aryl groups at C4/C6 positions .

- Amine Reactivity : Can undergo acylation (e.g., acetic anhydride) or sulfonylation (e.g., TsCl) to modulate solubility or biological activity .

Advanced Research Questions

Q. How can crystallographic data (e.g., SHELX refinement) resolve ambiguities in molecular conformation or halogen bonding interactions?

- Structural Refinement : SHELXL refinement of X-ray diffraction data can determine bond angles (C-Br ~1.9 Å) and dihedral angles between benzoxazole and phenyl rings. Halogen bonding (Br···O/N) may stabilize crystal packing .

- ORTEP Visualization : Use ORTEP-III to generate thermal ellipsoid plots, highlighting anisotropic displacement parameters for bromine atoms .

Q. What strategies address low yields (<40%) in palladium-catalyzed cross-coupling reactions involving this compound?

- Catalyst Optimization : Replace Pd(OAc)₂ with Buchwald-Hartwig ligands (e.g., XPhos) to enhance catalytic efficiency in Suzuki couplings .

- Solvent Effects : Substitute dioxane with DMA or THF to improve boronic acid solubility and reduce side reactions .

Q. How do electronic effects of bromine substituents influence the compound’s fluorescence or biological activity (e.g., A2A receptor antagonism)?

- Fluorescence Quenching : Heavy atom effect from bromine reduces fluorescence quantum yield compared to non-halogenated analogs. TD-DFT calculations can correlate absorption/emission spectra with electronic transitions .

- Receptor Binding : Bromine’s electron-withdrawing nature enhances π-π stacking with adenosine A2A receptor aromatic residues. Docking studies (AutoDock Vina) validate binding affinity trends .

Data Contradiction Analysis

Q. Discrepancies in reported melting points (e.g., 173°C vs. 206°C) for derivatives: How to resolve these inconsistencies?

- Methodological Review : Differences may arise from polymorphic forms or impurities. Recrystallization solvents (e.g., EtOAc vs. ether) affect crystal packing .

- DSC Validation : Differential scanning calorimetry (DSC) provides precise phase transition data, distinguishing pure vs. mixed phases .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.